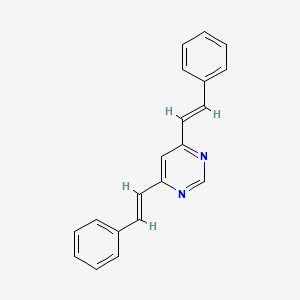

4,6-Distyrylpyrimidine

Descripción

4,6-Distyrylpyrimidine is a π-conjugated chromophore featuring a pyrimidine core substituted with two styryl groups at the 4- and 6-positions. Its synthesis typically involves a double Knoevenagel condensation followed by Suzuki–Miyaura cross-coupling reactions, enabling the introduction of electron-donating groups (e.g., diphenylamino) and extended π-linkers (e.g., biphenylenevinylene) . Key properties include:

- Solvatochromism: Emission ranges from blue (non-polar solvents) to orange (polar solvents), attributed to intramolecular charge transfer (ICT) .

- Acid Sensitivity: Protonation of pyrimidine nitrogen atoms induces bathochromic shifts in absorption and emission quenching, enabling pH-responsive applications .

- Two-Photon Absorption (TPA): High TPA cross-sections (~360 GM at 800 nm) make it suitable for bioimaging and optical data storage .

- Nonlinear Optical (NLO) Properties: Structural modifications enhance second-order NLO responses (e.g., µβ₀ up to 480 × 10⁻⁴⁸ esu) .

Propiedades

Fórmula molecular |

C20H16N2 |

|---|---|

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

4,6-bis[(E)-2-phenylethenyl]pyrimidine |

InChI |

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-20(22-16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |

Clave InChI |

VIWSLCCWPMJBQT-PHEQNACWSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C2=CC(=NC=N2)/C=C/C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Mono- vs. Di- vs. Tristyrylpyrimidines

Key Findings :

- Branching increases TPA cross-sections but retains spectral characteristics .

- Tristyrylpyrimidine 9a lacks C3 symmetry, enhancing TPA without spectral shifts .

Arylvinylpyrimidine Derivatives

Key Findings :

- Proaromatic groups (e.g., pyranylidene) in this compound 68 significantly boost µβ₀ .

- Conjugation with thienylene or triple bonds improves NLO responses over phenyl-based linkers .

Functional Derivatives in Bioimaging

Data Tables

Table 1. TPA Cross-Section Comparison

| Compound | TPA Cross-Section (GM) | Wavelength (nm) | Reference |

|---|---|---|---|

| Monostyrylpyrimidine 47 | <100 | 800 | |

| This compound 10 | 360 | 800 | |

| Tristyrylpyrimidine 9a | >360 | 800 | |

| Oligomer 64 | 5093 | 800 |

Table 2. NLO Response Enhancement

| Modification | Compound | µβ₀ (10⁻⁴⁸ esu) | Improvement vs. 47 |

|---|---|---|---|

| Baseline | 47 | 150 | 1× |

| Pyranylidene linker | 68 | 480 | 3.2× |

| Thienylene moiety | 67 | ~300 | 2× |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.